molecular formula C9H5ClF6 B102155 (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene CAS No. 16878-50-5

(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene

Cat. No.: B102155
CAS No.: 16878-50-5
M. Wt: 262.58 g/mol
InChI Key: DGTQQDMGYPZUIN-UHFFFAOYSA-N
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Description

(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene typically involves the reaction of hexafluoropropylene with benzene in the presence of a chlorinating agent. One common method includes the use of hexafluoroacetone as an intermediate, which is then chlorinated to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like hexafluoroisopropanol .

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene is used as a reagent in organic synthesis. Its unique properties make it valuable in the development of new synthetic pathways and the study of reaction mechanisms .

Biology and Medicine

Its ability to interact with biological molecules makes it a candidate for drug design and development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene involves its interaction with molecular targets through its chlorine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. These properties make it particularly useful in specialized applications where other compounds may not be as effective .

Properties

IUPAC Name

(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF6/c10-7(8(11,12)13,9(14,15)16)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTQQDMGYPZUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371470
Record name (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16878-50-5
Record name (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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